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Introduction
In the intricate interplay between plants and microbes, the ability to recognize potential threats

is paramount for survival. Plants have evolved a sophisticated innate immune system that

relies on the detection of conserved microbial signatures known as Pathogen-Associated

Molecular Patterns (PAMPs). Recognition of these patterns triggers a robust defense response

termed PAMP-Triggered Immunity (PTI), which forms the first line of inducible defense. Among

the most extensively studied PAMPs is Flagellin 22 (flg22), a 22-amino acid peptide derived

from the highly conserved N-terminal region of bacterial flagellin, the primary protein

component of the bacterial flagellum.[1][2][3] This guide provides an in-depth technical

overview of the central role of flg22 in plant immunity, detailing its perception, the complex

signaling cascades it initiates, and the key experimental methodologies used to investigate

these processes.

Core Concept: Recognition of flg22
The perception of flg22 at the cell surface is the critical first step in initiating the plant immune

response. This recognition is mediated by a pre-formed receptor complex involving a pattern

recognition receptor (PRR) and a co-receptor.

The Primary Receptor: FLS2 The specific recognition of flg22 is accomplished by the Leucine-

Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN SENSITIVE 2 (FLS2).[1][2] FLS2 is a
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transmembrane protein with an extracellular LRR domain that directly binds to the flg22

peptide, an intracellular serine/threonine kinase domain, and a transmembrane domain

anchoring it to the plasma membrane.[2][4] The specificity of flagellin perception is determined

by FLS2, making it the bona fide receptor for this PAMP.[1][2]

The Co-Receptor: BAK1 Upon binding of flg22, FLS2 rapidly forms a heterodimeric complex

with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1).[5][6][7][8] BAK1 acts as a

crucial co-receptor and signal integrator, and its association with FLS2 is a ligand-dependent

event that is essential for the activation of downstream signaling.[5][9][10] This interaction

between the extracellular domains of FLS2 and BAK1, stabilized by the flg22 peptide, leads to

trans-phosphorylation of their intracellular kinase domains, thereby activating the receptor

complex and initiating the signaling cascade.[9]
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Caption: flg22-induced FLS2-BAK1 receptor complex formation and activation.
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Downstream Signaling Pathways
Activation of the FLS2-BAK1 complex triggers a rapid and multi-pronged signaling cascade,

leading to profound physiological changes within the plant cell. These events can be

categorized into early, intermediate, and late responses.

Early Responses (Seconds to Minutes)
Ion Fluxes and Cytosolic Calcium Elevation: One of the earliest detectable responses is a

rapid influx of ions, particularly Ca²⁺, from extracellular stores into the cytosol.[11][12] This

results in a transient spike in cytosolic free calcium ([Ca²⁺]cyt), which acts as a critical

second messenger.[13][14] Studies using calcium reporters have shown that this signal can

be oscillatory in nature at the single-cell level.[11][13]

Reactive Oxygen Species (ROS) Burst: Concurrently, a burst of extracellular ROS, primarily

superoxide and hydrogen peroxide, is generated by the plasma membrane-localized NADPH

oxidase RBOHD (Respiratory Burst Oxidase Homolog D).[5][6][15] This oxidative burst is

thought to play a direct antimicrobial role and also function in cell wall reinforcement and

signaling.

MAP Kinase (MAPK) Activation: The flg22 signal is transduced through a phosphorylation

cascade involving Mitogen-Activated Protein Kinases (MAPKs). Within minutes of flg22

perception, specific MAPKs, such as MPK3 and MPK6 in Arabidopsis, are dually

phosphorylated and activated.[5][16][17] This activation is a central hub in PTI signaling,

regulating downstream transcriptional changes.

Intermediate and Late Responses (Minutes to Hours)
Transcriptional Reprogramming: The MAPK cascade and other signaling components lead to

a massive reprogramming of gene expression.[16][18] Genes rapidly induced by flg22, often

termed FLARE (Flagellin Rapidly Elicited) genes, include transcription factors, protein

kinases, and other defense-related proteins that orchestrate the broader immune response.

[16]

Phytohormone Biosynthesis: Signaling pathways for key defense hormones, including

ethylene (ET) and salicylic acid (SA), are activated.[15][19] Ethylene production can be

detected within two hours and contributes to responses like ROS production and stomatal
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closure.[15] Salicylic acid accumulation occurs later and is crucial for establishing systemic

acquired resistance (SAR).[19]

Stomatal Closure: To prevent bacterial entry through natural openings, flg22 perception

triggers the rapid closure of stomata.[15] This response is a critical physical barrier and is

dependent on several early signaling components, including ROS and ethylene.[15]

Callose Deposition: As a late-stage response, callose (a β-1,3-glucan polymer) is deposited

at the cell wall, particularly at the sites of potential pathogen entry like papillae.[20] This

serves to reinforce the cell wall and physically block pathogen ingress.
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Caption: Simplified overview of the flg22-induced signaling cascade in plants.

Quantitative Data Summary
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The cellular responses to flg22 are highly sensitive and occur over a well-defined timescale.

The following tables summarize typical quantitative parameters reported in the literature,

primarily from studies on Arabidopsis thaliana.

Table 1: Typical flg22 Concentrations for Immune Response Elicitation

Response Assayed
Typical flg22
Concentration

Plant System Reference(s)

ROS Burst 100 nM - 1 µM

Arabidopsis thaliana,

Nicotiana

benthamiana

[21][22][23]

MAPK Activation 10 nM - 1 µM
Arabidopsis thaliana

seedlings/protoplasts
[17][24][25]

Gene Expression

(qRT-PCR)
100 nM - 1 µM

Arabidopsis thaliana

seedlings
[7][26]

Calcium Influx 1 µM
Arabidopsis thaliana

seedlings/protoplasts
[7][27]

Callose Deposition 500 nM - 1 µM
Arabidopsis thaliana

seedlings
[25][28]

Stomatal Closure 100 nM - 1 µM Vicia faba, Tomato [12][15]

Table 2: Temporal Dynamics of Key flg22-Induced Responses in Arabidopsis
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Response Onset Time Peak Time Duration Reference(s)

FLS2-BAK1

Association
< 1 minute -

Sustained with

ligand
[5][29]

Cytosolic Ca²⁺

Influx
Seconds 1 - 5 minutes Transient [11][12][19]

ROS Burst 2 - 5 minutes 10 - 20 minutes ~30-40 minutes [19][30][31]

MAPK

Phosphorylation
< 5 minutes 10 - 15 minutes ~60 minutes [17][19][32]

Ethylene

Production
~30 minutes 2 - 4 hours Several hours [15][19]

FLARE Gene

Expression
15 - 30 minutes 1 - 3 hours Variable [16][18][33]

FLS2

Endocytosis/Deg

radation

~30 minutes ~60 minutes Hours [5]

Callose

Deposition
8 - 12 hours > 24 hours Days [15][20]

Experimental Protocols
Investigating the flg22-PTI pathway involves a suite of established molecular and biochemical

assays. Detailed methodologies for the most common experiments are provided below.

Reactive Oxygen Species (ROS) Burst Assay
This assay measures the production of ROS from leaf tissue upon elicitation, using a

chemiluminescent substrate.

Principle: NADPH oxidases produce superoxide, which is dismutated to H₂O₂. In the

presence of horseradish peroxidase (HRP), H₂O₂ oxidizes luminol, producing light that can

be quantified in a luminometer.

Materials:
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4-6 week old plant leaves (Arabidopsis or N. benthamiana)

Cork borer (4 mm diameter)

96-well white microplate

Luminol (e.g., L-012)

Horseradish Peroxidase (HRP)

flg22 peptide stock solution (e.g., 1 mM)

Plate luminometer

Methodology:

Excise leaf disks (4 mm) from healthy, mature leaves.

Float one disk per well in a 96-well plate containing 100-200 µL of sterile water.

Incubate overnight at room temperature in the dark to reduce wounding response.[31]

The next day, carefully replace the water with 100 µL of assay solution containing 20 µM

luminol and 1 µg/mL HRP.[34]

Allow the plate to equilibrate in the luminometer for at least 10 minutes.

Initiate the measurement by injecting 100 µL of a 2x concentrated flg22 solution (final

concentration typically 100 nM) or a water control.[23]

Measure luminescence immediately and continuously for 40-60 minutes.

Data is typically plotted as Relative Light Units (RLU) over time.
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Caption: Experimental workflow for the luminol-based ROS burst assay.
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MAPK Phosphorylation Assay
This Western blot-based assay detects the activated (phosphorylated) forms of specific MAP

kinases.

Principle: Activated MAPKs are dually phosphorylated on a conserved T-x-Y motif. A

phospho-specific antibody that recognizes this motif can be used to detect activated MPK3

and MPK6 via Western blot.

Materials:

Arabidopsis seedlings or leaf disks

Liquid nitrogen

Protein extraction buffer

SDS-PAGE and Western blotting equipment

Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)

Secondary HRP-conjugated antibody

Chemiluminescent substrate

Methodology:

Treat plant material (e.g., leaf disks floated on water) with flg22 (typically 1 µM) for a

specific time course (e.g., 0, 5, 10, 15, 30 minutes).[17][35]

Immediately freeze the samples in liquid nitrogen to stop kinase/phosphatase activity.

Grind the frozen tissue to a fine powder and extract total proteins using an appropriate

buffer.

Quantify protein concentration (e.g., Bradford assay).

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or

nitrocellulose membrane.
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Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

Incubate with the primary anti-pMAPK antibody overnight at 4°C.

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

Detect the signal using a chemiluminescent substrate and an imaging system. Bands

corresponding to activated MPK6 (~47 kDa) and MPK3 (~43 kDa) will appear.[32]
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Caption: Experimental workflow for the MAPK phosphorylation assay.
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Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1
This protocol is used to demonstrate the ligand-dependent physical interaction between FLS2

and BAK1 in vivo.

Principle: An antibody against a tagged version of one protein (e.g., FLS2-HA) is used to pull

it down from a cell lysate. If a second protein (e.g., BAK1) is physically associated with the

first, it will be pulled down as well and can be detected by Western blot.

Methodology:

Express epitope-tagged versions of FLS2 (e.g., FLS2-HA) and BAK1 (e.g., BAK1-FLAG or

endogenous) in a plant system (e.g., Arabidopsis protoplasts or transgenic plants).[29][36]

Treat the cells or tissues with flg22 (e.g., 1 µM for 10 minutes) or a mock solution.[7][29]

Lyse the cells in a non-denaturing Co-IP buffer containing protease and phosphatase

inhibitors.

Pre-clear the lysate with protein A/G beads.

Incubate the lysate with an antibody against the FLS2 tag (e.g., anti-HA).

Add protein A/G beads to capture the antibody-protein complexes.

Wash the beads several times to remove non-specific binders.

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Analyze the input and immunoprecipitated fractions by Western blot using antibodies

against both the FLS2 tag (to confirm pulldown) and BAK1 (to test for interaction). A

stronger BAK1 band in the flg22-treated sample indicates a ligand-induced interaction.[29]

[36]

Calcium Imaging
This technique visualizes the flg22-induced changes in cytosolic calcium concentration in real-

time.
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Principle: Genetically encoded calcium sensors, such as the FRET-based Yellow Cameleon

(YC3.6) or the intensity-based R-GECO1, are expressed in plants.[13][14] Changes in Ca²⁺

concentration alter their fluorescent properties, which can be monitored by confocal or

fluorescence microscopy.

Methodology:

Generate transgenic plants stably expressing a cytosolic calcium sensor.

Mount seedlings or tissue sections on a microscope slide in an appropriate buffer.

Acquire a baseline fluorescence signal.

Perfuse the sample with a solution containing flg22 (e.g., 1 µM).

Record the changes in fluorescence intensity or FRET ratio over time.

The data can be used to analyze the kinetics, amplitude, and spatial distribution of the

Ca²⁺ signal.[13][14]

Conclusion
Flagellin 22 serves as a paradigm for understanding PAMP-triggered immunity in plants. Its

recognition by the FLS2-BAK1 receptor complex initiates a sophisticated and finely-tuned

signaling network that rapidly activates a multi-layered defense system. This response involves

immediate biochemical changes, such as ion fluxes and ROS production, which are translated

into widespread transcriptional reprogramming and the establishment of robust physical and

chemical barriers against infection. A thorough understanding of the flg22-PTI pathway,

facilitated by the experimental protocols detailed herein, is not only fundamental to basic plant

science but also offers promising avenues for the development of novel strategies to enhance

disease resistance in agricultural crops. For drug development professionals, the specific

protein-protein interactions and kinase activities within this pathway represent potential targets

for the design of compounds that can modulate plant immune responses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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